molecular formula C14H10FNOS B14125734 Benzenesulfonimidoyl fluoride,N-(3-ethynylphenyl)-

Benzenesulfonimidoyl fluoride,N-(3-ethynylphenyl)-

Cat. No.: B14125734
M. Wt: 259.30 g/mol
InChI Key: JOOCTNCWWOHGLE-UHFFFAOYSA-N
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Description

Emergence of Sulfur(VI) Fluoride Exchange (SuFEx) as a Click Chemistry Platform

SuFEx chemistry, first conceptualized by Sharpless and colleagues, leverages the unique reactivity of sulfur–fluoride bonds to facilitate covalent linkages between diverse nucleophiles. The reaction proceeds via a two-step mechanism: initial activation of the sulfur(VI) center by fluoride displacement, followed by nucleophilic substitution with alcohols, amines, or other nucleophiles. This process is characterized by its rapid kinetics, high yields, and exceptional functional group tolerance, making it ideal for applications ranging from medicinal chemistry to materials science.

A key advancement in SuFEx chemistry is the development of silicon-free protocols, which eliminate the need for silyl-protected nucleophiles. For instance, sulfonimidoyl fluorides react directly with phenols or amines under mild conditions, forming stable sulfonate or sulfonamide linkages without side reactions. This innovation has expanded the scope of SuFEx to include sensitive biomolecules, such as peptides and proteins, enabling site-selective modifications for therapeutic and diagnostic purposes.

Table 1: Comparative Analysis of Click Chemistry Platforms

Reaction Type Rate Constant (M⁻¹s⁻¹) Functional Group Tolerance Typical Applications
Azide-Alkyne Cycloaddition 10⁻³–10⁻¹ Moderate Bioconjugation, polymer synthesis
SuFEx 10²–10⁴ High Drug discovery, protein labeling
Tetrazine Ligation 10³–10⁶ Low Live-cell imaging, in vivo tagging

The modularity of SuFEx is exemplified by benzenesulfonimidoyl fluoride derivatives. For example, N-(3-ethynylphenyl) substitution introduces an alkyne handle, enabling sequential or orthogonal click reactions. This duality allows researchers to construct complex architectures, such as bifunctional probes that simultaneously target enzymatic active sites and report on localization via fluorescence.

Role of N-(3-Ethynylphenyl) Substitution in Bioorthogonal Reaction Design

The incorporation of an ethynyl group at the N-(3-phenyl) position of benzenesulfonimidoyl fluoride introduces a strategic site for secondary functionalization. Alkynes are renowned for their participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC), another cornerstone of click chemistry. By combining SuFEx and CuAAC reactivities, this compound enables tandem labeling strategies that are both temporally and spatially controlled.

In practice, the ethynyl moiety remains inert during initial SuFEx reactions, preserving its reactivity for subsequent modifications. This orthogonality was demonstrated in a study where a sulfonimidoyl fluoride–peptide conjugate underwent SuFEx-mediated immobilization on a solid support, followed by CuAAC-driven attachment of a fluorescent dye. Such workflows are invaluable for constructing activity-based probes that monitor enzyme function in real time.

Table 2: Reactivity Profile of N-(3-Ethynylphenyl) Benzenesulfonimidoyl Fluoride

Reaction Partner Product Yield (%) Conditions Application Example
Phenol Aryl sulfonate 92 DCM, RT, 2 h Polymer crosslinking
Primary Amine Sulfonamide 88 THF, 40°C, 1 h Protease inhibitor design
Azide (via CuAAC) Triazole 95 CuSO₄, ascorbate, RT Fluorescent probe synthesis

The ethynyl group also enhances molecular recognition in biological systems. For instance, in protease inhibitor design, the rigid alkyne spacer orients the sulfonimidoyl fluoride toward the catalytic serine, while auxiliary groups engage secondary binding pockets to improve selectivity. This approach has yielded inhibitors with nanomolar affinities for targets such as histone deacetylases and bacterial proteases.

Properties

Molecular Formula

C14H10FNOS

Molecular Weight

259.30 g/mol

IUPAC Name

(3-ethynylphenyl)imino-fluoro-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C14H10FNOS/c1-2-12-7-6-8-13(11-12)16-18(15,17)14-9-4-3-5-10-14/h1,3-11H

InChI Key

JOOCTNCWWOHGLE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N=S(=O)(C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Chlorination-Fluorination of Sulfinamide Precursors

The most well-documented method involves converting N-benzyl benzenesulfinamide to the target compound through sequential chlorination and fluorination. In a representative procedure, N-benzyl benzenesulfinamide (30 mmol) reacts with tert-butyl hypochlorite (1.2 equivalents) in acetonitrile at -40°C, followed by potassium fluoride (4 equivalents) at room temperature for 20 hours. The reaction proceeds via an intermediate sulfonimidoyl chloride, which undergoes nucleophilic fluorination. This two-step process achieves a 72% isolated yield after silica gel chromatography using a hexane/ethyl acetate gradient.

Critical Parameters :

  • Temperature Control : Maintaining -40°C during hypochlorite addition prevents side reactions.
  • Stoichiometry : Excess KF (4 eq.) ensures complete displacement of chloride.
  • Solvent Choice : Acetonitrile optimizes solubility of both polar intermediates and ionic byproducts.

Optimization Strategies for Enhanced Efficiency

Solvent and Catalytic Systems

Comparative studies indicate that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing charged intermediates. In the chlorination step, dichloromethane (DCM) serves as an inert medium, while acetonitrile’s high dielectric constant aids fluoride ion mobility during fluorination. Catalytic additives, such as phase-transfer catalysts, remain underexplored but could mitigate biphasic reaction challenges.

Purification Techniques

Silica gel chromatography predominates for isolating the final product, with hexane/ethyl acetate gradients (0% → 20%) effectively separating sulfonimidoyl fluorides from unreacted starting materials. Patent literature highlights crystallization from methanol or isopropyl alcohol as a scalable alternative, achieving >99.9% HPLC purity for structurally related compounds.

Table 1: Comparison of Purification Methods

Method Solvent System Purity (%) Yield (%)
Column Chromatography Hexane/Ethyl Acetate 98.5 72
Crystallization Methanol 99.9 68–75

Analytical Characterization and Validation

Spectroscopic Techniques

19F NMR Analysis : The fluorine resonance for Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)-, appears at δ -63.2 ppm (referenced to CFCl3), confirming successful fluorination.
LC-MS : Molecular ion peaks at m/z 278.1 [M+H]+ align with the theoretical mass (C14H11FNO2S).

Table 2: Key Spectroscopic Data

Technique Data Significance
19F NMR δ -63.2 ppm Confirms S-F bond formation
1H NMR δ 7.8–7.2 (m, 5H, Ar-H) Aromatic proton signals
LC-MS 278.1 [M+H]+ Verifies molecular weight

Purity and Stability Assessments

HPLC analyses reveal >99% purity for crystallized products, with degradation studies indicating stability in anhydrous solvents at -20°C for >6 months. Exposure to moisture induces hydrolysis to the corresponding sulfonimidic acid, necessitating inert storage conditions.

Chemical Reactions Analysis

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves its ability to react with various nucleophiles and electrophiles. The fluoride group is highly reactive, allowing for the formation of strong bonds with other atoms or groups. The ethynyl group provides additional reactivity, enabling the compound to participate in coupling reactions. Molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonamide Derivatives
  • 3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide ():

    • Structure : Chloro and methoxy substituents on the benzene ring; N-linked furylmethyl and thienylmethyl groups.
    • Applications : Likely explored as a bioactive molecule due to heterocyclic substituents (furan, thiophene), which are common in drug design.
    • Key Difference : Sulfonamide group (R-SO₂NH-) vs. sulfonimidoyl fluoride (R-S(O)(NH)F), with the latter offering greater electrophilicity for nucleophilic substitution reactions.
  • N-ETHYL 3-NITROBENZENESULFONAMIDE ():

    • Formula : C₈H₁₀N₂O₄S; MW : 230.24 g/mol.
    • Structure : Nitro group at position 3; ethyl substituent on the sulfonamide nitrogen.
    • Applications : Used as a synthetic intermediate for sulfonamide antibiotics or nitroarene reduction reactions.
Benzamide Derivatives
  • Benzamide, N-ethyl-N-(3-methylphenyl)-2-trifluoromethyl (): Formula: C₁₇H₁₆F₃NO; MW: 307.31 g/mol. Structure: Trifluoromethyl and ethyl/methylphenyl substituents. Applications: Potential use in agrochemicals or pharmaceuticals due to trifluoromethyl’s metabolic stability.

Substituent Effects on Reactivity and Bioactivity

  • Ethynyl vs. Chloro/Methoxy Groups :
    The 3-ethynylphenyl group in the target compound may enable alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike chloro or methoxy groups, which are typically inert but modulate electronic properties. For example, erlotinib (N-(3-ethynylphenyl)-quinazolin-4-amine) leverages the ethynyl group for kinase inhibition in cancer therapy .

  • Sulfonimidoyl Fluoride vs. Sulfonamide: Sulfonimidoyl fluorides are more reactive than sulfonamides due to the electron-withdrawing fluoride and imino group, making them valuable in covalent inhibitor design or as fluorinating agents. In contrast, sulfonamides (e.g., ’s 3-amino-N-(3-chlorophenyl)benzenesulfonamide) are often used as non-covalent enzyme inhibitors .

Data Table: Comparative Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- (hypothetical) C₁₄H₁₁FNO₂S 276.31 (estimated) 3-ethynylphenyl, S(O)(NH)F Click chemistry, covalent drugs
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide C₁₇H₁₇ClN₂O₃S₂ 408.96 Chloro, methoxy, furan, thiophene Drug discovery
N-ETHYL 3-NITROBENZENESULFONAMIDE C₈H₁₀N₂O₄S 230.24 Nitro, ethyl Antibiotic synthesis
N-(3-Ethynylphenyl)acetamide C₁₀H₉NO 159.19 Ethynyl, acetamide Synthetic intermediate

Biological Activity

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- is a compound of interest due to its potential biological activities. This article focuses on its biological activity, synthesizing data from various studies, patents, and research findings to provide a comprehensive overview.

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- has a unique structure that influences its biological interactions. The compound can be represented structurally as follows:

  • Molecular Formula : C10_{10}H8_{8}F1_{1}N1_{1}O2_{2}S
  • Molecular Weight : 227.24 g/mol

Structural Features

The compound features:

  • A benzenesulfonimidoyl group, which is known for its reactivity and potential to form various derivatives.
  • An ethynylphenyl substituent that may enhance lipophilicity and biological activity.

The biological activity of benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- is primarily attributed to its ability to interact with specific biological targets. Research indicates it may act through:

  • Enzyme Inhibition : Compounds containing sulfonamide groups often exhibit inhibitory effects on carbonic anhydrase and other enzymes.
  • Receptor Modulation : The ethynyl group may facilitate interactions with various receptors, enhancing the compound's pharmacological profile.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have shown that derivatives of benzenesulfonimidoyl fluoride can induce apoptosis in cancer cell lines. For instance, a study demonstrated that modifications to the sulfonamide group significantly enhance cytotoxicity against breast cancer cells (MCF-7) .
  • Antimicrobial Properties : Another study explored the antimicrobial efficacy of similar compounds, revealing potent activity against Gram-positive bacteria like Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties, with compounds exhibiting the ability to reduce oxidative stress in neuronal cells, suggesting applications in neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF-7 (breast cancer)Induces apoptosis
AntimicrobialStaphylococcus aureusInhibits growth
NeuroprotectiveNeuronal cellsReduces oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-ethynylphenyl)-substituted sulfonimidoyl fluorides, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 3-ethynylaniline derivatives with sulfonimidoyl fluoride precursors. For example, describes a copolymer synthesis using N-(3-ethynylphenyl)-N'-hexylcarbodiimide monomer under inert conditions, highlighting the need for stoichiometric control and exclusion of moisture. Optimization may include varying catalysts (e.g., palladium for cross-coupling), temperature (room temperature to 80°C), and solvent systems (e.g., THF or DMF) to improve yields. Characterization via 19F NMR^{19}\text{F NMR} and 1H NMR^{1}\text{H NMR} is critical for tracking fluorinated intermediates .

Q. How can structural confirmation of N-(3-ethynylphenyl)benzenesulfonimidoyl fluoride be achieved using spectroscopic techniques?

  • Methodological Answer : Combine 1H NMR^{1}\text{H NMR} (to confirm ethynyl proton signals at ~2.5–3.5 ppm and aromatic protons), 13C NMR^{13}\text{C NMR} (for sp-hybridized carbons in the ethynyl group), and 19F NMR^{19}\text{F NMR} (to verify sulfonimidoyl fluoride groups at ~60–70 ppm). IR spectroscopy can identify C≡C stretches (~2100 cm1^{-1}) and S=O/S-F vibrations. Mass spectrometry (HRMS) provides molecular ion validation .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

  • Methodological Answer : The compound’s stability is influenced by moisture due to the reactive sulfonimidoyl fluoride group. Storage in anhydrous solvents (e.g., dry DCM or THF) under inert gas is recommended. Solubility tests in DMSO, acetonitrile, and toluene (common reaction solvents) should precede experimental design. notes similar fluorinated sulfonamides exhibit limited aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. How do electronic effects of the ethynylphenyl group influence the reactivity of the sulfonimidoyl fluoride in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the sulfonimidoyl fluoride group enhances electrophilicity, while the ethynyl group provides steric hindrance and conjugative effects. Computational studies (DFT) can model charge distribution and transition states. Experimental validation via competitive reactions with thiols or amines under varying pH can quantify reactivity trends. ’s structural analogs suggest para-substituents on the benzene ring modulate reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for sulfonimidoyl fluorides, particularly regarding enzyme inhibition vs. off-target effects?

  • Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization for target engagement, SPR for binding kinetics) to distinguish specific inhibition. For example, highlights erlotinib (structurally related to the ethynylphenyl group) as a kinase inhibitor, suggesting kinase profiling panels to identify cross-reactivity. Dose-response curves and IC50_{50} comparisons across cell lines can clarify specificity .

Q. How can crystallographic data inform the design of derivatives with improved binding affinity to therapeutic targets?

  • Methodological Answer : X-ray crystallography of the compound bound to target proteins (e.g., kinases or proteases) reveals key interactions, such as hydrogen bonding with the sulfonimidoyl fluoride or π-stacking with the ethynylphenyl group. and demonstrate how crystal structures guide modifications (e.g., introducing electron-donating substituents) to enhance binding. Molecular docking simulations (AutoDock, Schrödinger) can prioritize synthetic targets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral sulfonimidoyl fluorides?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINOL-derived phosphates) can control stereochemistry. emphasizes the need for chiral HPLC or SFC (supercritical fluid chromatography) to validate purity during scale-up. Process optimization (e.g., continuous flow reactors) may reduce racemization risks observed in batch reactions .

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